molecular formula C14H12N2O2 B10844849 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine

5-Methoxy-N-phenylbenzo[d]oxazol-2-amine

Cat. No.: B10844849
M. Wt: 240.26 g/mol
InChI Key: PZJKFSCOZOTZRO-UHFFFAOYSA-N
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Description

5-Methoxy-N-phenylbenzo[d]oxazol-2-amine is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5-methoxy-N-phenyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H12N2O2/c1-17-11-7-8-13-12(9-11)16-14(18-13)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

PZJKFSCOZOTZRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)NC3=CC=CC=C3

Origin of Product

United States

The Enduring Significance of Benzoxazole Scaffolds in Organic Chemistry and Materials Science

The benzoxazole (B165842) core, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in heterocyclic chemistry. nih.govglobalresearchonline.netresearchgate.net Its rigid, planar structure and the presence of both nitrogen and oxygen heteroatoms impart unique electronic and photophysical properties, making it a versatile building block in both medicinal chemistry and materials science. nih.govtandfonline.com

In the realm of organic synthesis, the benzoxazole moiety serves as a valuable synthon for the construction of more complex molecular architectures. A variety of synthetic methodologies have been developed for its preparation, often involving the condensation of 2-aminophenols with carboxylic acids or their derivatives. researchgate.net This accessibility allows chemists to readily incorporate the benzoxazole unit into a diverse array of molecules.

The applications of benzoxazole derivatives are wide-ranging. In materials science, their inherent fluorescence and thermal stability have led to their use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials. Their ability to absorb and emit light makes them ideal candidates for creating novel dyes and pigments.

An Overview of N Phenylbenzo D Oxazol 2 Amine Derivatives

Within the broader family of benzoxazoles, N-phenylbenzo[d]oxazol-2-amine derivatives represent a significant subclass. These compounds are characterized by the presence of a phenyl group attached to the amino function at the 2-position of the benzoxazole (B165842) ring. This structural feature has a profound influence on the molecule's properties and biological activity.

The synthesis of N-phenylbenzo[d]oxazol-2-amine derivatives can be achieved through several synthetic routes. One common method involves the reaction of a 2-chlorobenzoxazole (B146293) with aniline (B41778) or its derivatives. Another approach is the cyclization of N-(2-hydroxyphenyl)-N'-phenylthiourea in the presence of an oxidizing agent. The specific substitution patterns on both the benzoxazole ring and the N-phenyl group can be readily modified, allowing for the creation of extensive libraries of compounds for screening purposes.

From a research perspective, these derivatives have been investigated for a variety of potential applications. The introduction of the N-phenyl group can enhance the lipophilicity of the molecule, which can be advantageous for its interaction with biological targets.

The Academic Research Trajectory for 5 Methoxy N Phenylbenzo D Oxazol 2 Amine

Conventional Cyclization Approaches

Traditional methods for the synthesis of the benzoxazole core, a key structural element of this compound, primarily rely on the cyclization of ortho-substituted aminophenols. These approaches often involve condensation reactions and intramolecular cyclizations to form the heterocyclic ring system.

Condensation Reactions of o-Aminophenols with Isothiocyanates and Derivatives

A prevalent method for synthesizing 2-aminobenzoxazoles involves the reaction of o-aminophenols with isothiocyanates. This reaction typically proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes cyclization to yield the desired benzoxazole. For the synthesis of the target molecule, 4-methoxy-2-aminophenol would be reacted with phenyl isothiocyanate to form N-(2-hydroxy-4-methoxyphenyl)-N'-phenylthiourea. Subsequent cyclodesulfurization, often promoted by reagents like triphenylbismuth (B1683265) dichloride, yields this compound. nih.gov

Another approach utilizes cyanogen (B1215507) bromide (BrCN), a highly toxic but effective reagent for the cyclization of o-aminophenols to form 2-aminobenzoxazoles. nih.goveurekaselect.com A safer alternative to BrCN is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent. nih.govacs.orgresearchgate.net This reagent, when activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), reacts with substituted o-aminophenols to provide 2-aminobenzoxazoles in good yields. nih.govacs.org

Starting Material (o-Aminophenol)ReagentProductYield (%)Reference
2-Aminophenol (B121084)NCTS, BF₃·Et₂OBenzo[d]oxazol-2-amineGood nih.govacs.org
4-Chloro-2-aminophenolNCTS, BF₃·Et₂O5-Chlorobenzo[d]oxazol-2-amine55 nih.gov
4-Methyl-2-aminophenolNCTS, BF₃·Et₂O5-Methylbenzo[d]oxazol-2-amine60 nih.gov
4-Nitro-2-aminophenolNCTS, BF₃·Et₂O5-Nitrobenzo[d]oxazol-2-amine45 nih.gov

Intramolecular Cyclization via Schiff Base Intermediates

The formation of benzoxazoles can also be achieved through the intramolecular cyclization of Schiff bases. These intermediates are typically formed from the condensation of o-aminophenols with aldehydes. The subsequent cyclization can be induced under various conditions, including oxidative environments. For instance, the reaction of an o-aminophenol with an aromatic aldehyde can lead to a phenolic Schiff base, which upon oxidative cyclization, yields a 2-arylbenzoxazole. While not directly producing a 2-amino derivative, this method is fundamental to forming the benzoxazole core and can be adapted for more complex structures.

Catalytic Synthesis Strategies

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. The synthesis of benzoxazoles, including this compound, has significantly benefited from the development of various catalytic systems.

Transition Metal-Mediated Cycloaddition Reactions (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are widely employed in the synthesis of benzoxazoles. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be utilized for the N-arylation of 2-aminobenzoxazoles or the direct amination of 2-halobenzoxazoles. cmu.eduwiley.com For the synthesis of the target compound, this could involve the palladium-catalyzed coupling of 2-chloro-5-methoxybenzoxazole with aniline (B41778).

Copper-catalyzed reactions are also highly effective for forming the C-N bond in 2-aminobenzoxazoles. rsc.org These reactions can involve the coupling of o-aminophenols with various nitrogen-containing reagents. For example, copper(I)-catalyzed tandem reactions of 2-iodobenzenamines with isothiocyanates provide an efficient route to 2-aminobenzothiazoles, a strategy that can be conceptually extended to their benzoxazole counterparts. cmu.edu Furthermore, copper-catalyzed hydroamination of alkynones with 2-aminophenols offers another pathway to functionalized benzoxazoles. rsc.org

CatalystReactantsProduct TypeKey FeaturesReference
Palladium(II) acetate2-Iodo biphenyls, Aromatic aminesN-Aryl carbazoles (related structures)C-H bond activation, two C-N bonds formed rsc.org
Copper(I) iodide2-Iodobenzenamine, Isothiocyanate2-Aminobenzothiazole (analogous to benzoxazole)Tandem reaction, mild conditions cmu.edu
Copper iodide/Brønsted acid2-Aminophenols, β-Diketones2-Substituted benzoxazolesTolerates various substituents on the aminophenol organic-chemistry.org

Acid and Lewis Acid Catalysis in Benzoxazole Formation

Acid catalysis, utilizing both Brønsted and Lewis acids, is a cornerstone of benzoxazole synthesis. Lewis acids like boron trifluoride etherate (BF₃·Et₂O) are crucial for activating cyanating agents such as NCTS in their reaction with o-aminophenols. nih.govacs.org This activation enhances the electrophilicity of the cyanating agent, facilitating the nucleophilic attack by the amino group of the aminophenol. nih.gov

Brønsted acids are also employed to promote the condensation of o-aminophenols with various carbonyl compounds. For example, the use of a Brønsted acidic ionic liquid gel has been shown to be an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions. nih.gov

Sustainable and Advanced Synthetic Techniques

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" chemistry approaches are increasingly being applied to the synthesis of benzoxazoles.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. eurekaselect.comnih.govasianpubs.orgacs.orgresearchgate.net The condensation of o-aminophenols with various reagents to form benzoxazoles has been successfully performed under microwave irradiation, often in the absence of a solvent or using green solvents. eurekaselect.comnih.gov

The use of water as a solvent is another key aspect of sustainable synthesis. Tandem reactions of isothiocyanates with o-aminophenols have been shown to proceed rapidly and efficiently in water, providing a green and sustainable route to 2-aminobenzoxazoles. researchgate.net This approach avoids the use of volatile and often toxic organic solvents.

Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, improves efficiency and reduces waste. One-pot syntheses of various benzazole derivatives have been reported, showcasing the potential for streamlined and sustainable production of these important compounds. nih.gov

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov This technology provides rapid heating, leading to enhanced reaction rates, often higher yields, and improved selectivity. nih.govudayton.edu

In the context of benzoxazole synthesis, microwave irradiation has been successfully employed to promote the cyclocondensation of 2-aminophenols with various reaction partners. For instance, one-pot synthesis of benzoxazoles has been achieved by reacting 2-aminophenols with aldehydes under microwave conditions, facilitated by an oxidant like phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA). ias.ac.in While conventional heating may require extended reaction times, microwave-assisted methods can often be completed in minutes. udayton.eduscielo.br This rapid and efficient approach is suitable for generating libraries of compounds for pharmacological screening. ias.ac.inscielo.br The benefits include not only speed but also reduced energy consumption and the potential for solvent-free reactions. nih.govudayton.edu

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating
Reaction TypeConditionsReaction TimeAdvantages NotedReference
Quinoxaline SynthesisMicrowave, 160°C, Solvent-free5 minutesHigh yield, no harmful solvent, rapid udayton.edu
Triazolothiadiazole SynthesisMicrowave, 140°C, 250 W5-15 minutesShorter reaction time scielo.br
Benzoxazole SynthesisMicrowave, PIFA oxidantNot specifiedGood to excellent yields, one-pot ias.ac.in
Amination of 2-MercaptobenzoxazolesMicrowave, on-waterNot specifiedEfficient, green chemistry approach nih.govacs.org

Aqueous Media and Solvent-Free Reaction Conditions

In a push towards greener and more sustainable chemistry, significant efforts have been directed at minimizing or eliminating the use of hazardous organic solvents. This has led to the development of synthetic protocols for 2-aminobenzoxazoles in aqueous media or under solvent-free conditions.

Electrochemical methods represent a novel approach, where reactions are driven by electricity, often in greener solvents. One such method utilizes acetic acid as both the electrolyte and a reactant to facilitate the one-pot synthesis of 2-aminobenzoxazole (B146116) derivatives, avoiding the need for traditional supporting electrolytes or metal catalysts. epa.gov Another innovative strategy involves the use of reusable ionic liquids as catalysts. For example, 1-butylpyridinium (B1220074) iodide has been shown to effectively catalyze the direct oxidative amination of benzoxazoles at room temperature, with the ionic liquid being easily recycled and reused. mdpi.com

Microwave-enhanced amination of 2-mercaptobenzoxazoles has also been successfully performed "on-water," highlighting a synergistic effect between microwave technology and green solvent systems. nih.govacs.org Furthermore, solvent-free syntheses, often aided by microwave irradiation, have proven effective for creating precursors and related heterocyclic systems, offering benefits of high efficiency and clean reaction profiles. udayton.eduuokerbala.edu.iq

Oxidant-Mediated and Hypervalent Iodine(III) Promoted Protocols

The oxidative cyclization of precursors is a cornerstone of benzoxazole synthesis. Hypervalent iodine(III) reagents, such as PIDA (phenyliodonium diacetate) and PIFA, have gained prominence as environmentally friendly and highly effective oxidants for these transformations. nih.gov These reagents can function as both an oxidant and a Lewis acid, facilitating key bond-forming steps under mild conditions. rsc.orgacs.org

Several elegant protocols have been developed using this chemistry. One metal-free approach involves the tandem reaction of o-fluoroanilines with formamides, promoted by a hypervalent iodine(III) reagent, to construct a variety of 2-aminobenzoxazoles in moderate to excellent yields at room temperature. rsc.org In another strategy, a cobalt catalyst is used in conjunction with PIDA to achieve a direct C-H annulation of anilines with formamides. acs.orgacs.org This method is valued for its operational simplicity, broad functional group tolerance, and the use of simple, commercially available starting materials. acs.org Hypervalent iodine reagents have also been used to promote the twofold oxidative coupling of amines with amides, demonstrating a chemoselective pathway to oxazoles. nih.gov

Table 2: Examples of Hypervalent Iodine(III) in 2-Aminobenzoxazole Synthesis
Starting MaterialsCatalyst/PromoterKey FeaturesReference
o-Fluoroanilines and FormamidesHypervalent Iodine(III) (e.g., PIDA)Metal-free, tandem reaction, room temperature rsc.org
Anilines and FormamidesCo(acac)₂ and PIDADirect C-H functionalization, radical process acs.orgacs.org
2-Naphthylamine and DMFPIDAChemoselective oxidative coupling nih.gov
2-Amino-phenols and Vilsmeier reagentsDiacetoxy-iodobenzene (DIB)One-pot, mild conditions rsc.org

Derivatization Strategies for Structural Diversity

The ability to easily modify the core 2-aminobenzoxazole structure is crucial for creating analogs with diverse properties. Several strategies allow for the introduction of a wide array of substituents on both the phenyl ring and the exocyclic amine.

One powerful method involves synthesizing a halogenated 2-aminobenzoxazole intermediate, which then serves as a versatile handle for further modification. For example, a bromo- or chloro-substituted benzoxazole can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce various aryl or alkyl groups at that position. acs.orgnih.gov

Another key strategy is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This has been applied in a one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, to produce a wide range of N-substituted 2-aminobenzoxazoles. nih.govacs.org This metal-free approach is notable for its broad amine scope and short reaction times. acs.org

Diversity can also be achieved by varying the initial building blocks. For instance, palladium-catalyzed aerobic oxidation of various substituted o-aminophenols with a range of isocyanides provides direct access to a library of N-substituted 2-aminobenzoxazoles. acs.org Similarly, using reagents like tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane allows for a one-pot reaction between diverse o-aminophenols and amines to generate the target compounds. acs.org Acylation reactions on the primary amino group of the 2-aminobenzoxazole core are also commonly used to install amide or sulfonamide functionalities. nih.gov

Reaction Mechanisms of Heterocycle Annulation

The annulation, or ring-forming process, to create the benzoxazole scaffold is generally achieved through a sequence of reactions that culminates in the formation of the fused oxazole (B20620) ring. rsc.org The most common strategy is the condensation of 2-aminophenols with various carbonyl compounds. rsc.org

A fundamental mechanistic pathway in benzoxazole synthesis is nucleophilic addition-elimination. nih.govlibretexts.org The process is typically initiated by the nucleophilic attack of the amino group of a 2-aminophenol derivative on an electrophilic carbon atom. nih.gov This is often the carbonyl carbon of an aldehyde, carboxylic acid, or amide. rsc.orgnih.gov

The general sequence can be described as follows:

Activation: The electrophile (e.g., a tertiary amide) is often activated by a catalyst or reagent, such as triflic anhydride (B1165640) (Tf₂O), to increase its reactivity. nih.gov This makes the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Addition: The primary amine of the 2-aminophenol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmdpi.com

Elimination/Cyclization: This tetrahedral intermediate is often unstable. In a cascade of events, an intramolecular cyclization occurs where the hydroxyl group of the 2-aminophenol attacks the newly formed imine or a related functional group. nih.govacs.org This is followed by the elimination of a small molecule, such as water, to yield the aromatic benzoxazole ring. mdpi.comacs.org

For instance, in a reaction between a 2-aminophenol and a tertiary amide promoted by Tf₂O, the amide is first activated. The amino group of the 2-aminophenol then acts as the nucleophile, attacking the activated amide. This is followed by an intramolecular cyclization and elimination to form the final benzoxazole product. nih.gov

The cyclization process proceeds through several key reactive intermediates, the nature of which depends on the specific synthetic route.

Imine Intermediates: The condensation of a 2-aminophenol with an aldehyde commonly forms a Schiff base or imine intermediate. acs.orgnih.gov This intermediate then undergoes an intramolecular nucleophilic attack from the adjacent hydroxyl group. The subsequent dehydration (loss of water) and aromatization lead to the benzoxazole ring. acs.orgnih.gov

Hemiaminal Intermediates: In some pathways, the initial nucleophilic attack of the amine on a carbonyl group can be followed by an intramolecular attack of the hydroxyl group to form a cyclic hemiaminal. researchgate.net This intermediate can then be oxidized or undergo elimination to form the final product. Computational studies suggest that the formation of a cyclic hemiaminal can be a crucial step, even if it exists in a low-concentration equilibrium and is not directly observable by NMR. researchgate.net

N-Acyl and Amidinium Intermediates: When amides or related compounds are used as the one-carbon source, intermediates such as N-acylimidazoles or amidinium salts can be formed. nih.govmdpi.com For example, using imidazolium (B1220033) chloride as a promoter with a dimethylformamide (DMF) derivative, a tetrahedral intermediate breaks down to form a reactive N-acylimidazole. This intermediate then reacts with the 2-aminophenol, cyclizes, and eliminates water to form the benzoxazole. mdpi.com Similarly, activation of a tertiary amide with Tf₂O can generate a highly reactive amidinium salt intermediate that is then attacked by the 2-aminophenol. nih.gov

The table below summarizes some key intermediates identified in various benzoxazole synthesis pathways.

Intermediate TypePrecursorsCatalyst/PromoterReference
Imine (Schiff Base)2-Aminophenol, AldehydeBrønsted Acidic Ionic Liquid acs.org
Cyclic HemiaminalImine TautomerI(III) Reagent researchgate.net
Amidinium SaltTertiary Amide, 2-AminophenolTriflic Anhydride (Tf₂O) nih.gov
N-AcylimidazoleO-Aminophenol, DMF DerivativeImidazolium Chloride mdpi.com
BenzoxazolineSchiff BaseSodium Cyanide (NaCN) nih.gov

Mechanistic Aspects of Catalyst Action in Synthesis

Catalysts play a pivotal role in the synthesis of benzoxazoles by activating substrates, lowering energy barriers, and often enabling the reaction to proceed under milder conditions. rsc.orgacs.orgorganic-chemistry.org

Brønsted and Lewis Acid Catalysis: Both Brønsted and Lewis acids are commonly employed. Brønsted acids, such as p-toluenesulfonic acid (TsOH·H₂O) or acidic ionic liquids, can protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the aminophenol. acs.orgorganic-chemistry.org Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can coordinate to cyano groups or other functionalities to activate the substrate for subsequent reactions. rsc.orgacs.org

Metal Catalysis: Transition metals, particularly copper, are effective catalysts for benzoxazole formation. In one proposed mechanism, a combination of a Brønsted acid and copper iodide (CuI) is used. While the Brønsted acid activates the substrate, CuI is believed to facilitate the crucial cyclization and dehydration steps. organic-chemistry.org In other systems, copper catalysts promote hydroamination of alkynones with 2-aminophenols, followed by an intramolecular cyclization to form the benzoxazole ring. rsc.org The mechanism for some copper-catalyzed cyclizations of ortho-haloanilides is thought to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) cycle. organic-chemistry.org

Organocatalysis and Other Promoters: Non-metallic species can also catalyze the reaction. Imidazolium chloride, for example, has been shown to act as a promoter by activating DMF derivatives to form a reactive N-acylimidazole intermediate, which then drives the reaction forward. mdpi.com In some cases, even simple bases are used in oxidative cyclization reactions to facilitate key steps like cyclodesulfurization. nih.gov

The following table provides examples of different catalysts and their proposed roles in benzoxazole synthesis.

Catalyst / PromoterCatalyst TypeProposed Mechanistic RoleReference
TsOH·H₂O / CuIBrønsted Acid / Metal HalideProtonation of carbonyl; Facilitation of cyclization organic-chemistry.org
BF₃·Et₂OLewis AcidActivation of cyano group on NCTS acs.org
Brønsted Acidic Ionic LiquidBrønsted AcidProtonation of aldehyde carbonyl group acs.org
Imidazolium ChlorideOrganocatalystActivation of DMF to form N-acylimidazole intermediate mdpi.com
Copper CatalystTransition MetalPromotes hydroamination and subsequent intramolecular cyclization rsc.org

Computational Insights into Reaction Pathways

Computational chemistry, particularly using quantum chemical calculations like density functional theory (DFT), has become an invaluable tool for elucidating the complex reaction pathways of benzoxazole formation. researchgate.netresearchgate.net These studies provide insights into transition state structures, reaction energy barriers, and the thermodynamic favorability of proposed mechanistic steps, often helping to distinguish between several plausible pathways.

These theoretical investigations can also shed light on the stability of key intermediates and the role of solvent molecules in the reaction mechanism, offering a detailed, molecular-level picture of the transformation. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Benzoxazoles

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular structure.

Elucidation of Proton and Carbon Frameworks (¹H, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The protons on the phenyl ring and the benzoxazole (B165842) core would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. The methoxy (B1213986) group protons would exhibit a characteristic singlet, likely in the upfield region of the aromatic spectrum (around δ 3.8-4.0 ppm). The amine (N-H) proton would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this would include the carbons of the benzoxazole skeleton, the phenyl group, and the methoxy substituent. The carbon atom attached to the oxygen of the methoxy group would have a characteristic shift around δ 55-60 ppm. The aromatic carbons would resonate in the δ 100-160 ppm range. The quaternary carbon of the oxazole (B20620) ring (C=N) would be found further downfield. While specific data for the target molecule is not available, analysis of related structures such as 5-methoxy-2-(2-nitrophenyl)-benzoxazole provides context for expected chemical shifts. rsc.org

Due to the lack of publicly available experimental data for the specific compound, a detailed data table cannot be presented.

Two-Dimensional NMR Correlational Spectroscopy

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the connectivity of the entire molecular structure, including the placement of the methoxy group and the N-phenyl substituent on the benzoxazole core.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies would include:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

C-H stretches: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

C=N stretch: A characteristic imine stretch for the oxazole ring would be expected in the 1630-1690 cm⁻¹ region.

C=C stretches: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

C-O stretches: The aryl-alkyl ether linkage of the methoxy group would produce a strong absorption band around 1200-1275 cm⁻¹.

Analysis of the FT-IR spectra of similar benzoxazole derivatives, such as 5-methyl-2-(p-fluorophenyl)benzoxazole, can provide a reference for the expected regions of these characteristic peaks. esisresearch.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (molecular formula C₁₄H₁₂N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity Assessment and Separation

The assessment of purity and the separation of the target compound from reaction mixtures and potential byproducts are critical steps in the synthesis and characterization of this compound and related benzoxazole derivatives. Chromatographic techniques are indispensable tools for these purposes, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. The choice of chromatographic method and specific conditions depends on the polarity, volatility, and thermal stability of the benzoxazole derivatives being analyzed.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the initial assessment of product purity. In the synthesis of benzoxazole derivatives, TLC is routinely employed to track the consumption of starting materials, such as 2-aminophenols and their reaction partners, and the formation of the desired benzoxazole product. The separation on a TLC plate, typically coated with silica (B1680970) gel, is based on the polarity of the compounds. A solvent system, or mobile phase, is selected to achieve differential migration of the spots on the plate. For aromatic amines, which are structurally related to the target compound, various mobile phases have been explored. The choice of solvent system is crucial for achieving good separation. For instance, mixtures of non-polar solvents like toluene (B28343) with more polar solvents such as diethyl ether or butanol can be effective for the separation of aromatic amines on silica gel layers researchgate.net. The spots on the TLC plate are visualized under UV light or by using specific staining reagents researchgate.net.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of purity and for the preparative separation of benzoxazole compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and a polar mobile phase is used.

For the analysis of compounds similar to this compound, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with a range of polarities. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer can be adjusted to control the ionization state of the analytes, which significantly influences their retention. For example, in the analysis of aminobenzoic acid isomers, a reversed-phase/cation-exchange column has been used to achieve baseline separation labrulez.com. Detection is commonly performed using a UV detector, set at a wavelength where the benzoxazole chromophore exhibits strong absorbance. The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. For some substituted benzoxazoles, purities exceeding 99% have been achieved and verified by HPLC tsijournals.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable benzoxazole derivatives. GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification and structural elucidation. For complex mixtures, GC-MS is highly effective in identifying individual components. In the analysis of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, which share some structural features with the target compound, GC-MS has been successfully used to differentiate between isomers based on their elution order and mass spectral fragmentation patterns bldpharm.com. The electron ionization (EI) mass spectra of these compounds often show a prominent molecular ion peak, which is crucial for determining the molecular weight bldpharm.com.

The selection of the appropriate chromatographic method and the optimization of its parameters are essential for obtaining accurate and reliable data on the purity and identity of this compound.

Interactive Data Table: Chromatographic Methods for Benzoxazole Derivatives and Related Compounds

Technique Stationary Phase Typical Mobile Phase/Carrier Gas Detection Application Reference
TLC Silica Gel GToluene, Diethyl ether, Butanol mixturesUV light, Staining reagentsReaction monitoring, Purity pre-screening researchgate.net
HPLC Reversed-Phase (C18, C8)Acetonitrile/Water or Methanol/Water gradients with bufferUV-VisPurity determination, Quantitative analysis, Preparative separation tsijournals.com
GC-MS Capillary Column (e.g., DB-5ms)HeliumMass Spectrometry (EI)Identification of volatile compounds, Isomer differentiation bldpharm.com

Detailed Research Findings from Related Compounds

For instance, in the HPLC analysis of other methoxy-substituted aromatic compounds, a reversed-phase C18 column is often the column of choice. A gradient elution starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent content (e.g., acetonitrile) allows for the separation of the main compound from both more polar and less polar impurities. The flow rate is typically around 1 mL/min, and UV detection is performed at a wavelength corresponding to the maximum absorbance of the benzoxazole ring system.

In GC-MS analysis of related methoxy-substituted heterocyclic compounds, the elution order of isomers is often correlated with their boiling points and polarity. For example, ortho-substituted isomers may elute earlier than their meta- and para- counterparts bldpharm.com. The mass spectra of these compounds typically show a strong molecular ion peak, and the fragmentation pattern provides key information for structural confirmation. Common fragmentation pathways may involve the loss of the methoxy group or cleavage of the phenyl ring.

Interactive Data Table: Exemplary HPLC Conditions for Related Aromatic Amines

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (e.g., 20 mM, pH 3-7)
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at ~254 nm or ~280 nm
Injection Volume 10-20 µL

Theoretical and Computational Chemistry Studies of Benzoxazole Derivatives

Electronic Structure and Molecular Orbital Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

While specific DFT calculation data for this compound is not available in the public domain, a typical output of such an analysis is presented in the table below for illustrative purposes.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is for illustrative purposes and does not represent actual calculated values for this compound.)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from electronic structure calculations. It visualizes the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potential. For this compound, an MEP map would reveal the electrophilic and nucleophilic sites, providing insights into its non-covalent interaction capabilities, such as hydrogen bonding.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The phenyl group and the methoxy (B1213986) group can rotate relative to the benzoxazole (B165842) core, leading to various conformers with different energy levels.

Computational methods are used to perform a systematic search for the most stable conformer, known as the global minimum on the potential energy surface. This process, called geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that result in the lowest energy and, therefore, the most probable structure of the molecule.

Molecular Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is often a primary goal of computational studies.

Ligand-Target Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

In a typical docking simulation for this compound, the molecule would be placed in the binding site of a target protein. The simulation would then explore various orientations and conformations of the ligand to find the one with the most favorable binding energy. The results would provide a docking score, which is an estimate of the binding affinity, and a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 2: Illustrative Ligand-Target Docking Results (Note: The following data is for illustrative purposes and does not represent actual calculated values for this compound.)

Target ProteinDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Example Kinase 1-8.5TYR234, LYS187Hydrogen Bond
VAL170, ILE290Hydrophobic
Example Kinase 2-7.9ASP410Hydrogen Bond
LEU350, PHE380Hydrophobic, Pi-Pi Stacking

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a system containing this compound and a target protein, an MD simulation can reveal the stability of the binding pose predicted by docking.

These simulations can show how the ligand and protein adapt to each other's presence, the flexibility of the protein's binding site, and the role of solvent molecules in the interaction. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its physicochemical properties. For novel compounds like this compound, QSPR models can predict various properties without the need for extensive laboratory experiments. These models are built upon datasets of related benzoxazole derivatives for which the properties of interest have been experimentally determined.

In the context of benzoxazole derivatives, QSPR studies have been successfully employed to predict a range of properties, including biological activities and physicochemical characteristics. tandfonline.comresearchgate.net For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. These methods generate 3D grid-based descriptors (steric, electrostatic, hydrophobic, etc.) around the aligned molecules to build a statistical model.

A hypothetical QSPR model for predicting a specific property (e.g., receptor binding affinity) of a series of N-phenyl-1,3-benzoxazol-2-amine derivatives, including this compound, would typically involve the following steps:

Dataset Collection: A series of benzoxazole derivatives with known experimental values for the property of interest is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule.

Model Building and Validation: A statistical method, such as Partial Least Squares (PLS) regression, is used to develop a mathematical equation linking the descriptors to the property. The model's predictive power is then rigorously validated using internal (cross-validation) and external test sets. tandfonline.com

The statistical quality of a QSPR model is assessed by several parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (r²pred). tandfonline.com

Table 1: Representative Statistical Data for a Hypothetical QSPR Model of Benzoxazole Derivatives

Statistical ParameterDescriptionTypical Value Range
Cross-validated correlation coefficient (Leave-One-Out)> 0.5 for a good model tandfonline.com
Non-cross-validated correlation coefficient> 0.6 for a good fit tandfonline.com
r²pred Predictive correlation coefficient for an external test set> 0.5 for good predictability tandfonline.com
SEE Standard Error of EstimateLower values indicate better model accuracy
F-value F-test statisticHigh values indicate statistical significance

These models can then be used to predict the property for new or untested compounds like this compound. The insights gained from the QSPR contour maps can also guide the design of new derivatives with enhanced properties.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For this compound, these calculations can provide a wealth of information at the atomic level. Such studies are routinely performed on heterocyclic compounds to understand their fundamental chemical nature. researchgate.net

Commonly, the geometry of the molecule is first optimized to find its most stable conformation. Following this, a frequency calculation is performed to ensure the structure corresponds to a true energy minimum. From the optimized geometry, a variety of quantum chemical descriptors can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity indices can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.

Table 2: Illustrative Quantum Chemical Descriptors for this compound (Calculated at a hypothetical DFT level)

DescriptorDefinitionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
ΔE (HOMO-LUMO gap) ELUMO - EHOMO4.6 eV
Ionization Potential (I) -EHOMO5.8 eV
Electron Affinity (A) -ELUMO1.2 eV
Electronegativity (χ) (I + A) / 23.5 eV
Chemical Hardness (η) (I - A) / 22.3 eV
Chemical Softness (S) 1 / (2η)0.22 eV⁻¹
Electrophilicity Index (ω) χ² / (2η)2.66 eV
Dipole Moment Measure of molecular polarity3.5 D

These theoretical studies provide a fundamental understanding of the chemical nature of this compound, which is essential for its potential application in various fields of chemistry and materials science.

Structure Property Relationships in 5 Methoxy N Phenylbenzo D Oxazol 2 Amine and Its Analogs

Influence of Substituent Effects on Electronic and Steric Properties

Sterically, the N-phenyl group imposes considerable bulk around the 2-position of the benzoxazole (B165842) core. This steric hindrance can influence the planarity of the molecule, affecting the degree of π-conjugation between the phenyl ring and the benzoxazole system. Studies on related N-substituted 2-aminobenzoxazoles have shown that steric hindrance on the amine can significantly impact reaction yields during synthesis, highlighting its importance in molecular interactions. nih.gov

Table 1: Predicted Influence of Substituents on Electronic and Steric Properties

SubstituentPositionPrimary Electronic EffectPrimary Steric Effect
5-MethoxyBenzoxazole RingElectron-donating (resonance)Minimal
N-Phenyl2-Amino GroupElectron-donating (N lone pair) / Electron-withdrawing (phenyl ring induction)Significant

Modulation of Chromophoric and Fluorophoric Characteristics

The chromophoric and fluorophoric properties of 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine are intrinsically linked to its electronic structure, which is modulated by its substituents. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible region, while a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation.

The extended π-conjugated system of the benzoxazole core, coupled with the electron-donating methoxy (B1213986) group and the N-phenyl group, forms the basis of its chromophoric character. The electron-donating methoxy group tends to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted benzoxazole. This is because the donation of electron density raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.

The N-phenyl group at the 2-position further extends the conjugation, which can also contribute to a bathochromic shift. However, the degree of this shift is highly dependent on the torsional angle between the phenyl ring and the benzoxazole plane. A more planar conformation allows for better orbital overlap and more significant delocalization of π-electrons, leading to absorption at longer wavelengths.

As a fluorophore, the efficiency and wavelength of emission are also governed by these structural features. Generally, molecules with extended π-systems and electron-donating groups exhibit fluorescence. The presence of the methoxy group is expected to enhance the fluorescence quantum yield. Studies on related 5-substituted 2-(2-methoxyphenyl)benzoxazoles have shown that aryl substitutions can lead to large Stokes shifts, a desirable property for fluorescent probes. researchgate.net The Stokes shift is the difference between the absorption and emission maxima, and a larger value minimizes self-absorption.

The nature of the excited state is also critical. In molecules with donor-acceptor character, an intramolecular charge transfer (ICT) can occur upon excitation, where electron density moves from the donor part (e.g., the methoxy-substituted benzoxazole) to an acceptor part. This ICT state often leads to a large Stokes shift and sensitivity of the emission to solvent polarity.

Impact of Molecular Architecture on Photophysical Properties

The benzoxazole core is relatively rigid and planar, which is conducive to efficient π-electron delocalization and, consequently, strong absorption and emission. The attachment of the N-phenyl group introduces a degree of flexibility. The rotation around the C2-N bond can lead to different conformers with varying degrees of planarity. A more twisted conformation, where the phenyl ring is out of plane with the benzoxazole system, would interrupt the π-conjugation. This interruption would likely lead to a hypsochromic shift (a shift to shorter wavelengths) in the absorption spectrum and potentially a decrease in the fluorescence quantum yield.

Computational studies on similar heterocyclic systems have shown that the introduction of bulky substituents can force a more twisted molecular geometry, which in turn affects the photophysical properties. nih.gov For instance, research on imidazole-based fluorescent molecules demonstrated that N-methylation led to a more twisted structure, resulting in aggregation-induced emission (AIE) properties. nih.gov

The solvent environment also plays a crucial role in influencing the molecular architecture and, consequently, the photophysical properties. In polar solvents, the molecule might adopt a more polar conformation in the excited state, which can be stabilized by the solvent molecules. This stabilization of the excited state often leads to a red shift in the emission spectrum, a phenomenon known as solvatochromism.

Correlation of Structural Modifications with Spectroscopic Signatures

The specific structural features of this compound and its analogs can be directly correlated with their spectroscopic signatures, primarily their UV-Vis absorption and fluorescence emission spectra.

UV-Vis Absorption: The absorption spectrum is dictated by the electronic transitions from the ground state to various excited states. The position of the absorption maximum (λmax) is a direct indicator of the HOMO-LUMO energy gap.

Effect of the Methoxy Group: The electron-donating methoxy group at the 5-position is expected to cause a red shift in the λmax compared to an unsubstituted 2-aminobenzoxazole (B146116) due to the raising of the HOMO energy level.

Effect of the N-Phenyl Group: The N-phenyl group extends the π-conjugation, which should also contribute to a red shift. The exact position of the λmax will be sensitive to the planarity of the N-phenyl group relative to the benzoxazole ring.

Fluorescence Emission: The fluorescence spectrum provides information about the energy difference between the first excited state and the ground state.

Stokes Shift: The difference between the absorption and emission maxima (Stokes shift) is an important parameter. As mentioned, the presence of the electron-donating methoxy group and the potential for intramolecular charge transfer can lead to a significant Stokes shift.

Quantum Yield: The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also highly dependent on the structure. The rigidity of the benzoxazole core is beneficial for a high quantum yield. However, non-radiative decay pathways, such as those involving molecular vibrations or rotations of the N-phenyl group, can decrease the quantum yield.

Table 2: Predicted Spectroscopic Properties of this compound Based on Analog Studies

Spectroscopic PropertyPredicted Value/TrendRationale based on Analog Studies
Absorption λmax Red-shifted compared to unsubstituted analogsExtended conjugation and electron-donating methoxy group. researchgate.net
Emission λmax Expected in the blue-green regionDependent on solvent polarity and excited state character. researchgate.net
Stokes Shift Likely to be significantContribution from the methoxy group and potential for ICT. researchgate.net
Fluorescence Quantum Yield (ΦF) Moderate to highDependent on molecular rigidity and solvent. researchgate.net

It is important to note that while these predictions are based on sound chemical principles and data from related compounds, detailed experimental and computational studies on this compound are necessary to precisely quantify these structure-property relationships.

Applications of Benzoxazole Scaffolds in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

The general class of 5-substituted-2-phenyl-benzoxazole compounds is recognized for its potential in the manufacturing of Organic Light-Emitting Diode (OLED) devices. google.com The inherent fluorescence and charge-transport capabilities of the benzoxazole (B165842) core make it a promising scaffold for emissive and charge-transport layers in OLEDs. Modifications, such as the addition of methoxy (B1213986) and phenyl groups, are common strategies to tune the electronic and optical properties of these materials. However, no specific studies, experimental data, or performance metrics for 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine in OLEDs or other optoelectronic devices have been documented in the reviewed literature.

Fluorescent Probes and Chemical Sensors

Benzoxazole derivatives are widely investigated as fluorescent probes due to their favorable photophysical properties, such as high quantum yields and environmental sensitivity. periodikos.com.brperiodikos.com.br The fluorescence of these molecules can be modulated by the introduction of various functional groups, making them suitable for detecting ions, biomolecules, and changes in their local environment. periodikos.com.brperiodikos.com.br Studies on 2-phenyl-benzoxazole derivatives bearing methoxy substituents have shown they are promising candidates for developing fluorescent nanomaterials. acs.org Nevertheless, there is no available research that specifically evaluates or characterizes This compound as a fluorescent probe or chemical sensor.

Photochromic and Laser Dye Materials

The structural rigidity and extended π-conjugated system of benzoxazoles make them a foundational element for the development of dyes, including those with photochromic or laser applications. The specific photophysical characteristics required for these applications, such as absorption and emission wavelengths, photostability, and quantum yield, are finely tuned through chemical modification. While the benzoxazole class is relevant, no literature could be found that investigates the photochromic properties or potential as a laser dye for This compound .

Role as Key Intermediates and Building Blocks in Complex Synthesis

The benzoxazole moiety is a valuable building block in organic synthesis, particularly in medicinal chemistry and materials science. researchgate.net Derivatives like 5-fluorobenzo[d]oxazol-2-amine (B156980) are cited as crucial intermediates for creating more complex molecules. The amine and methoxy groups on This compound provide reactive sites for further chemical transformations, positioning it as a potential intermediate. However, no published synthetic routes or applications specifically utilize This compound as a documented key intermediate or building block in the synthesis of more complex target structures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions using amidoximes and isatoic anhydrides in NaOH–DMSO medium at ambient temperature, yielding moderate to excellent purity after column chromatography (e.g., hexane/ethyl acetate 3:1). Microwave-assisted synthesis under nitrogen protection with catalysts like (CH3_3COO)2_2Zn in DMF can improve reaction efficiency (69% yield reported) .
  • Optimization : Key parameters include solvent choice (e.g., DMF for microwave reactions), temperature (reflux vs. ambient), and purification methods (silica gel chromatography). Adjusting substituents (e.g., methoxy or methyl groups) may require tailored conditions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1^1H NMR (600 MHz) typically shows aromatic protons at δ 7.90–6.99 ppm and NH signals at δ 2.98 ppm. 13^{13}C NMR confirms carbonyl (δ 157.5 ppm) and methoxy carbons (δ 55–60 ppm) .
  • HRMS : Used to verify molecular ions (e.g., [M+H]+^+ at 253.1335) .
  • IR : Peaks at 1643 cm1^{-1} (C=N stretch) and 2927 cm1^{-1} (C-H stretch) confirm benzoxazole core .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the electronic structure and binding affinity of this compound?

  • DFT Applications : Density-functional theory (DFT) calculations using gradient expansions for local kinetic-energy density can correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
  • Docking Studies : Molecular docking (e.g., PyRx, AutoDock) reveals interactions with targets like PI3Kα, where the benzoxazole fragment forms hydrogen bonds with binding pockets. Binding energies (e.g., −30.828 kcal/mol for analogs) guide SAR optimization .

Q. How to resolve contradictions in reported biological activities of benzoxazole derivatives?

  • Analysis : Discrepancies in anticancer vs. antioxidant activities (e.g., in oxadiazole derivatives) may arise from assay conditions (e.g., cell lines, ROS levels) or substituent effects. Systematic comparison of IC50_{50} values under standardized protocols is critical .
  • Case Study : For instance, 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines show varying anticancer potencies depending on electron-withdrawing groups .

Q. What strategies improve pharmacokinetic properties of this compound derivatives?

  • Structural Modifications : Introducing hydrophilic groups (e.g., morpholino-triazine) enhances solubility and bioavailability. Substituents like trifluoromethyl improve metabolic stability .
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to optimize logP values (<5) and reduce hepatotoxicity risks .

Q. How to design structure-activity relationship (SAR) studies for benzoxazole-based inhibitors?

  • Methodology :

Core Modifications : Vary substituents on the phenyl ring (e.g., nitro, methoxy) to assess electronic effects on binding.

Biological Assays : Test inhibitory activity against targets (e.g., PI3Kα for gastric cancer) using kinase assays and compare IC50_{50} values .

Crystallography : Resolve X-ray structures (e.g., PDB entries) to identify key binding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.